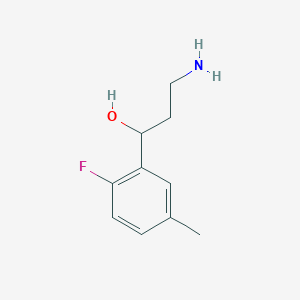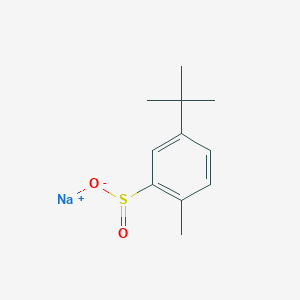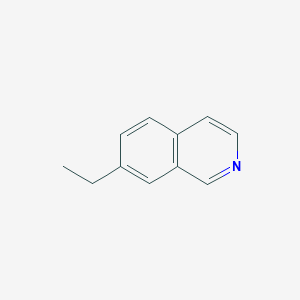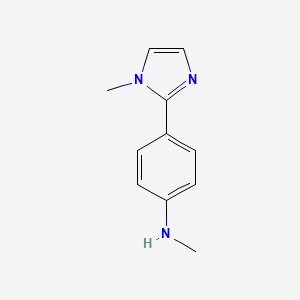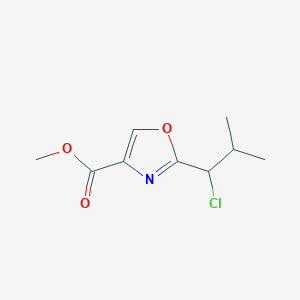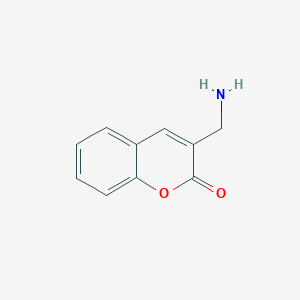![molecular formula C8H13NO2 B13205318 Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
Methyl 2-azaspiro[3.3]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The unique structure of this compound, characterized by a spiro junction connecting two rings, makes it a valuable scaffold for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.3]heptane-1-carboxylate typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach is the asymmetric synthesis, which utilizes chiral auxiliaries to achieve enantioselectivity .
Industrial Production Methods
Industrial production of this compound often employs scalable and reliable synthetic procedures. For instance, the preparation of N-protected 2-oxa-6-azaspiroheptane can be achieved in one or two steps, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the spiro junction.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is often used for epoxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, making it a potent ligand in drug discovery . The pathways involved often include modulation of enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: Similar in structure but differs in functional groups.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in similar applications.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its methyl ester group, which enhances its chemical reactivity and potential for further functionalization . This makes it a versatile compound in both synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl 2-azaspiro[3.3]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3 |
Clave InChI |
VBIWQAICRUVMCB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2(CCC2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)

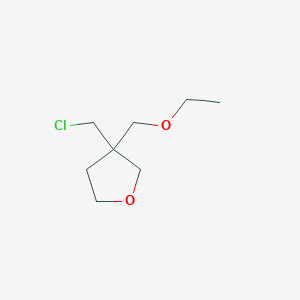

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)

